N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(3-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of N-[2-(3-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE involves multiple steps. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The resulting indole derivative is then further modified through a series of reactions, including sulfonation and amidation, to obtain the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used.
Amidation: The formation of the amide bond in the compound involves reacting an amine with a carboxylic acid derivative under dehydrating conditions.
Major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
N-[2-(3-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Medicine: Indole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[2-(3-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar compounds to N-[2-(3-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
What sets N-[2-(3-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C29H29N3O4S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C29H29N3O4S/c1-35-25-12-11-21(17-26(25)36-2)29(34)30-14-16-31-18-27(22-8-4-6-10-24(22)31)37-19-28(33)32-15-13-20-7-3-5-9-23(20)32/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34) |
InChI Key |
PWVXQAIXMZOWDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)OC |
Origin of Product |
United States |
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